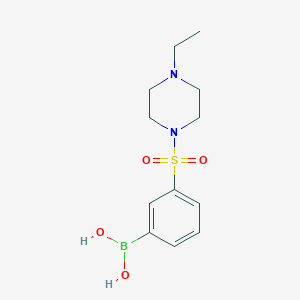

(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Description

(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the meta-position with a sulfonated 4-ethylpiperazine group. This compound is characterized by:

- Molecular Formula: Likely C₁₂H₁₈BN₂O₄S (based on analogs in ).

- Molecular Weight: ~312.20 g/mol.

- Physicochemical Properties: Hydrogen bond donors: 2; acceptors: 6 . Rotatable bonds: 4, suggesting moderate conformational flexibility .

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the sulfonated ethylpiperazine moiety may enhance binding to biological targets through hydrogen bonding and electrostatic interactions .

Properties

IUPAC Name |

[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4S/c1-2-14-6-8-15(9-7-14)20(18,19)12-5-3-4-11(10-12)13(16)17/h3-5,10,16-17H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWJVZXAZRUCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Intermediate: The phenylboronic acid intermediate can be synthesized through the reaction of phenylboronic acid with appropriate reagents.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Attachment of the 4-Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where 4-ethylpiperazine is introduced to the sulfonylated phenylboronic acid intermediate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

Biology: This compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

Medicine: Boronic acids are explored for their role in enzyme inhibition, particularly proteasome inhibitors used in cancer treatment.

Industry: It is used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition. The sulfonyl group and piperazine moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

(4-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid

- Key Difference : Ethylpiperazine sulfonyl group at the para-position of the phenyl ring.

- Impact : Altered electronic distribution and steric hindrance may reduce reactivity in cross-coupling reactions compared to the meta-substituted analog. Para-substitution often enhances metabolic stability in drug candidates .

B. (3-(Pyrrolidino)phenyl)boronic Acid (CAS 659731-18-7)

Functional Group Modifications

(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic Acid

- Key Difference : Additional methyl group at the phenyl 4-position.

- Impact : Increased steric bulk (~312.20 g/mol) may hinder interactions with flat binding pockets (e.g., ATP sites in kinases) but improve thermal stability in solid-phase synthesis .

B. (3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid (CAS 1447713-71-4)

- Key Difference : Fluorine atom at the phenyl 3-position and methylpiperazine sulfonyl group.

- Impact: Fluorine’s electron-withdrawing effect enhances boronic acid acidity (pKa ~8.5 vs. ~9.2 for non-fluorinated analogs), facilitating ester formation under milder conditions .

Linker and Charge Variations

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic Acid

- Key Difference : Methylene linker instead of sulfonyl.

- Impact : Reduced polarity (TPSA ~70 Ų) and basicity (pKa ~7.5 vs. ~9.0 for sulfonyl analogs) enhance blood-brain barrier penetration, making it suitable for CNS-targeting prodrugs .

(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic Acid Hydrochloride

- Key Difference : Carbonyl linker and hydroxyethyl-piperazine hydrochloride salt.

- Impact : Hydrochloride salt improves aqueous solubility (>50 mg/mL vs. <10 mg/mL for free base), while the hydroxyethyl group introduces additional hydrogen-bonding sites for protease inhibition .

Biological Activity

(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, including proteins and enzymes, which may lead to therapeutic applications.

- Molecular Formula : C₁₂H₁₉BN₂O₄S

- Molecular Weight : 298.17 g/mol

- CAS Number : 1704063-61-5

Boronic acids, including (3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, are known to form reversible covalent bonds with diols in glycoproteins and can also interact with serine residues in proteins. This unique property allows them to act as enzyme inhibitors, particularly against serine proteases and β-lactamases.

Key Interactions

- Tricovalent Complex Formation : Research indicates that boronic acids can form tricovalent complexes with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This interaction is significant in developing non-β-lactam antibiotics that are less susceptible to resistance mechanisms .

- Inhibition of Enzymatic Activity : Studies have shown that compounds similar to (3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid can inhibit the activity of various enzymes, including those involved in bacterial resistance .

Biological Activity Overview

The biological activity of (3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has been explored in several studies focusing on its pharmacological potential:

Antimicrobial Activity

Research has demonstrated that boronic acids exhibit antimicrobial properties by inhibiting the growth of bacteria through their interactions with PBPs. For instance, a comparative study showed varying residual activities against different PBP variants, indicating selective inhibition capabilities .

| PBP Variant | Residual Activity (%) |

|---|---|

| PBP3 from P. aeruginosa | 16 ± 6 |

| PBP3 from H. influenzae | 32 ± 3 |

| PBP3 from A. baumannii | 73 ± 3 |

| PBP3 from E. coli | >90 |

| PBP2 from N. gonorrhoeae | >90 |

Case Studies

- High-throughput Screening : A study utilizing high-throughput protein crystallography revealed that boronic acids, including derivatives like (3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, form stable complexes with PBPs, showcasing their potential as antibiotic candidates .

- Electrochemical Sensors : Boronic acid-functionalized materials have been developed for the detection of glycoproteins, demonstrating their utility beyond antimicrobial applications. These sensors leverage the affinity of boronic acids for diols found in glycoproteins, enabling sensitive detection methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.